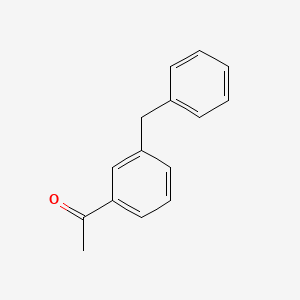

1-(3-Benzylphenyl)ethanone

Description

Its molecular formula is C₁₅H₁₄O, with a molecular weight of 210.27 g/mol. The benzyl substituent at the meta position introduces steric and electronic effects that influence its reactivity, solubility, and applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name |

1-(3-benzylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12(16)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCDQBXIXZAPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445036 | |

| Record name | 1-(3-benzylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74857-56-0 | |

| Record name | 1-(3-benzylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Benzylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CH2Cl+C6H5COCH3AlCl3C6H5CH2C6H4COCH3+HCl

The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalysts and solvent systems can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Benzylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Halogenated benzylphenyl ethanones.

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

One of the primary applications of 1-(3-Benzylphenyl)ethanone is as an intermediate in organic synthesis. It serves as a precursor for the production of more complex organic molecules through various chemical reactions. For instance, it can undergo oxidation to yield carboxylic acids or further ketones using oxidizing agents like potassium permanganate or chromium trioxide. Similarly, it can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Reactions and Mechanisms

The compound participates in several types of reactions:

- Oxidation : Produces benzoic acid derivatives.

- Reduction : Yields benzyl alcohol derivatives.

- Substitution Reactions : Can react with halogens in the presence of Lewis acid catalysts to form halogenated derivatives.

These reactions are vital in developing new materials and fine chemicals in research laboratories.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies have shown that derivatives of this compound can significantly reduce blood glucose levels in diabetic models, suggesting its potential in metabolic disease management . The structural similarity of this compound to known pharmacologically active compounds positions it as a candidate for drug development.

Mechanism of Action

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may influence enzyme activity and receptor interactions, leading to therapeutic effects.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is utilized in the synthesis of fine chemicals, fragrances, and flavors. Its unique chemical properties make it suitable for developing aromatic compounds used in various consumer products.

Study on Antimicrobial Activity

A recent study published in a peer-reviewed journal evaluated the antimicrobial properties of derivatives based on this compound. The results indicated that certain modifications enhanced its efficacy against various bacterial strains, showcasing its potential as a lead compound for developing new antimicrobial agents .

Drug Development Research

Another research initiative investigated the potential use of this compound derivatives in cancer therapy. The study focused on their ability to inhibit specific cancer cell lines, revealing promising results that warrant further exploration into their mechanisms and therapeutic applications .

Mechanism of Action

The mechanism of action of 1-(3-Benzylphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Acetylbenzophenone (1-(3-Benzoylphenyl)ethanone)

- Molecular Formula : C₁₅H₁₂O₂

- Molecular Weight : 224.26 g/mol

- Key Differences :

1-(3-Methylphenyl)ethanone and 1-(4-Methylphenyl)ethanone

- Molecular Formula : C₉H₁₀O (both isomers)

- Molecular Weight : 134.18 g/mol

- Key Differences :

- Methyl substituents at meta (3-methyl) or para (4-methyl) positions.

- Boiling Points : The para isomer typically has a higher boiling point due to symmetry-enhanced packing efficiency.

- Applications : Found in natural products (e.g., zebra finch odor); para isomers are more common in fragrance industries .

1-(3-Bromophenyl)ethanone

- Molecular Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol

- Key Differences :

1-(3-Hydroxyphenyl)ethanone

- Molecular Formula : C₈H₈O₂

- Molecular Weight : 136.15 g/mol

- Key Differences :

1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone

- Molecular Formula : C₁₆H₁₆O₃

- Molecular Weight : 256.29 g/mol

- Key Differences: Benzyloxy and methoxy groups enhance electron density, directing electrophilic substitution to specific positions. Applications: Used in synthesizing flavonoids and polyphenolic derivatives .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Boiling Point (K) | Applications |

|---|---|---|---|---|---|

| 1-(3-Benzylphenyl)ethanone | C₁₅H₁₄O | 210.27 | 3-benzyl | N/A | Organic synthesis |

| 3-Acetylbenzophenone | C₁₅H₁₂O₂ | 224.26 | 3-benzoyl | N/A | Photochemical intermediates |

| 1-(3-Methylphenyl)ethanone | C₉H₁₀O | 134.18 | 3-methyl | ~475 | Fragrance industry |

| 1-(3-Bromophenyl)ethanone | C₈H₇BrO | 199.05 | 3-bromo | N/A | Cross-coupling reactions |

| 1-(3-Hydroxyphenyl)ethanone | C₈H₈O₂ | 136.15 | 3-hydroxy | 426.20 | Antioxidant precursors |

| 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone | C₁₆H₁₆O₃ | 256.29 | 3-benzyloxy, 4-methoxy | N/A | Flavonoid synthesis |

Research Findings and Functional Insights

Reactivity :

- Electron-donating groups (e.g., benzyl, methoxy) increase resistance to oxidation, while electron-withdrawing groups (e.g., bromo, benzoyl) enhance electrophilic substitution rates .

- Benzyl-substituted derivatives exhibit moderate lipophilicity (logP ~3.5), making them suitable for drug delivery systems .

- Biological Activity: Benzofuran analogs (e.g., 1-(7-dodecyloxy-2-benzofuranyl)ethanone) show antiviral activity, suggesting that bulkier substituents enhance target binding . Hydroxylated derivatives (e.g., 1-(3,4-dihydroxyphenyl)ethanone) demonstrate chelation properties, relevant in metallopharmaceuticals .

Synthetic Utility :

Biological Activity

1-(3-Benzylphenyl)ethanone, also known as benzylacetophenone, is an organic compound with significant interest in various biological and medicinal fields. This compound is characterized by its ketone functional group and a biphenyl structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Chemical Formula : C15H14O

- Molecular Weight : 226.27 g/mol

- CAS Number : 119-61-9

This compound exhibits various biological activities through different mechanisms:

- Antimicrobial Activity : The compound has shown efficacy against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.

- Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Biological Activity Overview

| Biological Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Cytokine modulation |

Antimicrobial Activity

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL, indicating its potential as a natural antimicrobial agent.

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the compound induced apoptosis through the activation of caspase pathways, particularly caspase-3 and -9.

Anti-inflammatory Effects

Research published in pharmacological journals highlighted the anti-inflammatory properties of this compound in animal models of inflammation. The compound significantly reduced swelling and pain in induced paw edema models, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.